2,2-Dibromo-1-(2-chlorophenyl)ethanone
Overview
Description
2,2-Dibromo-1-(2-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H5Br2ClO and a molecular weight of 312.38 g/mol This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to an ethanone structure, making it a member of the halo ketones family .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(2-chlorophenyl)ethanone can be synthesized through various methods. One common approach involves the reaction of bromoacetyl bromide with 2-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out in an inert solvent like carbon tetrachloride at low temperatures (0°C) and then allowed to warm to room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions. These methods are optimized for high yield and purity, utilizing controlled reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(2-chlorophenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2-chloro-1-phenylethanone using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include substituted ethanones with various functional groups.
Reduction: 2-chloro-1-phenylethanone.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,2-Dibromo-1-(2-chlorophenyl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(2-chlorophenyl)ethanone involves its ability to act as an electrophile due to the presence of electron-withdrawing bromine and chlorine atoms. This makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules . The molecular targets and pathways involved include enzyme active sites and protein functional groups, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-chlorophenyl)ethanone: Similar structure but with only one bromine atom.
2,2-Dibromo-1-(2-bromophenyl)ethanone: Similar structure with an additional bromine atom instead of chlorine.
2-Chloroacetophenone: Lacks the bromine atoms, making it less reactive.
Uniqueness
2,2-Dibromo-1-(2-chlorophenyl)ethanone is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it a versatile compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2,2-dibromo-1-(2-chlorophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-3-1-2-4-6(5)11/h1-4,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJBOKNENCASCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(Br)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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